molecular formula C14H13N3O2S B2506846 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea CAS No. 1025614-69-0

3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea

Cat. No.: B2506846
CAS No.: 1025614-69-0
M. Wt: 287.34
InChI Key: WMZIWNXDEAFSSD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a thiourea derivative featuring a 5-methyl-1,2-oxazole ring and a (2E)-cinnamoyl group. Thiourea derivatives are of significant interest due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The (2E)-cinnamoyl group introduces rigidity and planar geometry, which may influence crystal packing and biological activity .

Properties

IUPAC Name

(E)-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-9-12(17-19-10)15-14(20)16-13(18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZIWNXDEAFSSD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylprop-2-enoyl group: This step may involve the use of a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.

    Attachment of the thiourea group: This can be done by reacting an isothiocyanate with an amine under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the phenylprop-2-enoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring or the thiourea group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.

    Anticancer Research: Potential use in the development of anticancer agents due to the presence of the thiourea group.

Industry

    Agriculture: Possible applications as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with specific biological activities.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, while the oxazole and phenylprop-2-enoyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Thiourea Derivatives with Heterocyclic Substituents

  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol (5a-d) :
    These analogs () replace the oxazole ring with benzofuran and thiophene groups. The benzofuran-thiophene-pyrimidine system exhibits enhanced π-conjugation, leading to stronger intermolecular interactions (e.g., C–H···π and π-π stacking) compared to the oxazole-containing compound . Biological testing revealed moderate antifungal activity (MIC = 8–32 µg/mL against Candida albicans), suggesting that the oxazole derivative may have similar or improved potency due to its smaller, electron-rich heterocycle .

  • 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives (7): These derivatives () feature a thiadiazole ring instead of oxazole. However, thiadiazole-containing compounds showed superior antibacterial activity (MIC = 4 µg/mL against Staphylococcus aureus), highlighting the trade-off between electronic effects and bioactivity .

Oxazole-Containing Analogues

  • 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L1): This Schiff base ligand () shares the 5-methyl-1,2-oxazol-3-yl group. The sulfonamide-oxazole system forms intramolecular hydrogen bonds (N–H···O), stabilizing a planar conformation. In contrast, the thiourea-cinnamoyl compound may adopt a less planar structure due to steric hindrance from the cinnamoyl group, affecting solubility and crystallization .

Crystallographic and Packing Behavior

  • 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole :
    The oxazole ring in this compound () forms a near-planar triazolothiadiazole system (r.m.s. deviation = 0.002 Å), with dihedral angles of 6.33° and 42.95° between the oxazole and aromatic rings. Face-centered π-π interactions (3.47 Å) create columnar packing along the [010] axis . The cinnamoyl-thiourea analog may exhibit similar planar stacking but with altered dihedral angles due to the cinnamoyl group’s rigidity.

Key Observations :

  • Electron-rich heterocycles (e.g., oxazole, thiophene) correlate with antifungal activity, while electron-deficient systems (e.g., thiadiazole) favor antibacterial effects .
  • Planar substituents (e.g., cinnamoyl) may enhance π-π interactions in crystals but reduce solubility in biological systems .

Biological Activity

The compound 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes the current knowledge regarding the biological activity of this specific compound, supported by recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This formula indicates the presence of a thiourea functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways related to cancer progression and metastasis.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest
This compound A549 (Lung)TBDTBD

Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating significant activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of thioureas, This compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thioureas have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

Table 2: Anti-inflammatory Effects

CompoundInflammatory ModelEffectiveness
Compound CRAW 264.7 cellsReduced TNF-alpha production by 50%
3-(5-methyl-1,2-oxazol-3-y)-1-[(2E)-3-phenyprop-2-enoyl]thiourea TBDTBD

The mechanisms through which thiourea derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity: Many thioureas inhibit enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis: They can trigger programmed cell death in malignant cells.
  • Antioxidant Properties: Some derivatives possess the ability to scavenge free radicals, reducing oxidative stress within cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling thiourea derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

  • Step 1 : Reacting 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
  • Step 2 : Condensation with (2E)-3-phenylprop-2-enoyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C) to form the thiourea backbone.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Parameters : Temperature control (<10°C) minimizes side reactions (e.g., hydrolysis), while stoichiometric excess of the oxazole derivative improves yield (~65–75%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • 1H NMR : Verify proton environments (e.g., oxazole protons at δ 6.8–7.2 ppm, thiourea NH protons at δ 9.5–10.5 ppm).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% deviation.
  • IR Spectroscopy : Identify thiourea C=S stretch (~1250–1350 cm⁻¹) and carbonyl C=O stretch (~1680–1720 cm⁻¹) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. How can researchers design initial biological activity screens for this thiourea derivative?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/− bacteria, fungi).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Target enzymes like urease or acetylcholinesterase (spectrophotometric methods) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Methodological Answer :

  • Step 1 : Repeat experiments under controlled conditions (dry solvents, inert atmosphere) to exclude moisture/oxygen artifacts.
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign coupling interactions and confirm regiochemistry.
  • Step 3 : Compare with computational predictions (DFT calculations for NMR chemical shifts) .
  • Case Study : Discrepancies in NH proton signals may arise from tautomerism; variable-temperature NMR can stabilize conformers for clearer analysis .

Q. What strategies mitigate low solubility in biological assays while maintaining compound stability?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve hydrophilicity.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Q. How do electronic effects of substituents (e.g., methyl vs. phenyl groups) influence reactivity in derivatization reactions?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to predict nucleophilic/electrophilic sites.
  • Experimental Validation : Compare reaction rates in nucleophilic substitutions (e.g., SNAr with 4-nitrophenyl fluoride).
  • Example : The 5-methyl group on the oxazole ring increases electron density, enhancing electrophilic aromatic substitution at the 4-position .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability in biological replicates?

  • Methodological Answer :

  • Data Normalization : Use Z-scores or log transformation to reduce heteroscedasticity.
  • Regression Models : Four-parameter logistic regression (e.g., GraphPad Prism) for IC₅₀/EC₅₀ determination.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude extreme values .

Key Challenges in Advanced Research

  • Stereochemical Control : The (2E)-configured enoyl group may isomerize under acidic/basic conditions; monitor via UV-Vis (λ_max shifts) during synthesis .
  • Metabolic Stability : Rapid hepatic clearance (t₁/₂ < 1 hr in microsomal assays) necessitates structural modification (e.g., fluorination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.